molecular formula C7H4BrN3O2 B1381847 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 1884502-13-9

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B1381847
CAS No.: 1884502-13-9
M. Wt: 242.03 g/mol
InChI Key: QUFNOQDORQGAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 916325-85-4) features a pyrazolo[3,4-b]pyridine core with a bromine atom at position 5 and a carboxylic acid group at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry .

Synthesis:
The patented synthesis involves four steps:

Oxidation of 3-methyl-1H-pyrazolo[3,4-b]pyridine with KMnO₄ to yield 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Esterification with methanol/H₂SO₄ to form the methyl ester.

Bromination in AcOH/AcONa to introduce bromine at position 4.

Hydrolysis with NaOH/HCl to yield the final carboxylic acid.

Applications:
The compound is a precursor to benzimidazole-fused derivatives (e.g., L3 in ), which exhibit antiproliferative activity and Cdk (cyclin-dependent kinase) inhibition. Its carboxylic acid group enables coupling reactions (e.g., with HATU) for amide bond formation, critical in prodrug design .

Properties

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFNOQDORQGAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrazolo[4,3-b]pyridine Core

  • The bromine substituent at the 5-position is typically introduced by reacting the pyrazolo[4,3-b]pyridine with bromine in the presence of sodium acetate in glacial acetic acid.
  • Reaction conditions involve stirring at room temperature for 2–2.5 hours, followed by heating at 110–115 °C for 2.5–3 hours.
  • The product precipitates upon addition of water and is isolated by filtration.
  • Purification by silica gel chromatography yields the 5-bromo derivative with yields around 70–73%.

Formation of the Carboxylic Acid Functionality

  • The carboxylic acid at the 3-position is commonly introduced via ester intermediates such as methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
  • Esterification can be achieved by reacting the appropriate intermediate with methyl acetoacetate derivatives or via direct ester formation methods.
  • Hydrolysis of the methyl ester to the carboxylic acid is performed by refluxing the ester in aqueous sodium hydroxide (NaOH) solution, typically 1N to 2M concentration, at elevated temperatures (around 90 °C) for 3–4 hours.
  • After cooling, acidification with hydrochloric acid (HCl) precipitates the carboxylic acid product, which is filtered, washed, and dried.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination Br2, NaOAc, AcOH, RT 2h + 110–115 °C 3h ~72.6 Product isolated by filtration and chromatography; white powder obtained
Ester Hydrolysis Methyl ester, 1N–2M NaOH, reflux 3–4 h 90–100 Hydrolysis followed by acidification with HCl; white solid carboxylic acid obtained
Acidification & Isolation Cooling to 0 °C, acidify with 10% HCl 92 Efficient precipitation and filtration; high purity product

Alternative Synthesis Routes and Optimization

  • Some patents describe the use of sodium nitrite and dilute sulfuric or hydrochloric acid for mild diazotization steps in intermediates preparation, improving yield and process simplicity.
  • Continuous flow reactors and automated synthesis platforms have been employed in industrial settings to optimize reaction control, yield, and purity.
  • The molar ratios and temperature control are critical, for example, maintaining 5 °C to 0 °C during diazotization to avoid side reactions.
  • Coupling reagents such as HATU and bases like N-ethyl-N,N-diisopropylamine in dimethylformamide (DMF) are used in subsequent functionalization steps involving the carboxylic acid derivative.

Summary Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Temperature Time Yield (%) Remarks
Pyrazolo[4,3-b]pyridine bromination Bromine, sodium acetate, acetic acid RT 2h, then 110–115 °C 3h 5h total ~72.6 Electrophilic bromination at 5-position
Esterification (if applicable) Methyl acetoacetate, alkali, solvent Variable Variable - Intermediate ester formation
Ester Hydrolysis NaOH (1N–2M), reflux 90 °C 3–4 h 90–100 Converts ester to carboxylic acid
Acidification & Isolation 10% HCl, cooling to 0 °C 0 °C 0.5–1 h 92 Precipitates product for filtration
Purification Silica gel chromatography Ambient Variable - Ensures high purity

Research Findings and Process Insights

  • The use of mild acid conditions during diazotization and bromination steps reduces by-products and improves yield.
  • Hydrolysis of the methyl ester under reflux with aqueous NaOH is highly efficient, routinely achieving yields above 90%.
  • Purification by recrystallization or chromatography yields analytically pure 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid suitable for pharmaceutical applications.
  • Spectroscopic data such as 1H NMR and mass spectrometry confirm the structure and purity of the final compound, with characteristic chemical shifts around δ 8.58–8.66 ppm for aromatic protons and molecular ion peaks at m/z 242 (M+H)+.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid serves as a crucial building block in the synthesis of various bioactive molecules. It has been explored for its potential as:

  • Enzyme Inhibitor : The compound can inhibit specific enzymes by binding to their active sites, which is essential for drug development targeting diseases such as cancer and infectious diseases. Studies have shown that derivatives of this compound can inhibit Tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation .
  • Therapeutic Agent : Research indicates its potential utility in treating conditions such as tuberculosis, where derivatives have demonstrated significant anti-tuberculosis activity through in vitro assays .

The compound has shown promising biological activities, including:

  • Antimicrobial Properties : Derivatives of this compound have been tested against various bacterial strains, showing moderate to good antibacterial activity .
  • Antioxidant Activity : Compounds derived from this acid exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation of TRK Inhibitors

A study synthesized several pyrazolo[4,3-b]pyridine derivatives to evaluate their efficacy as TRK inhibitors. Among the synthesized compounds, one derivative exhibited an IC50 value of 56 nM, indicating strong inhibitory activity against TRKA .

Case Study 2: Antimicrobial Activity Assessment

In another research effort, a series of sulfonamide derivatives linked to 5-Bromo-1H-pyrazolo[4,3-b]pyridine were synthesized and tested for antibacterial activity. The results showed that certain compounds had excellent activity against both Gram-positive and Gram-negative strains compared to standard antibiotics .

Applications in Industry

The compound is utilized in the development of:

  • Pharmaceuticals : Its role as an intermediate in synthesizing kinase inhibitors highlights its significance in pharmaceutical research and development.
  • Agrochemicals : The structural properties of this compound make it suitable for applications in agrochemical formulations aimed at pest control.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
  • Structure : Chlorine replaces the carboxylic acid at position 3 (CAS: 893722-46-8).
  • Properties: Increased lipophilicity (LogP ~2.5) compared to the carboxylic acid analog.
  • Applications : Used in cross-coupling reactions for agrochemicals and pharmaceuticals.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Structure : Ethyl ester at position 3 (CAS: 1131604-85-7).
  • Synthesis : Intermediate in the target compound’s synthesis.
  • Reactivity : The ester group allows nucleophilic substitution or hydrolysis, offering flexibility in derivatization .
3-(1H-Benzimidazol-2-yl)-5-bromo-1H-pyrazolo[3,4-b]pyridine (L2)
  • Structure : Benzimidazole moiety fused via position 3.
  • Synthesis : Derived from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxaldehyde.
  • Activity: Known as a BOC-protected intermediate; exhibits moderate kinase inhibition .

Pyrrolo[2,3-b]pyridine Analogs

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • Structure : Pyrrolo[2,3-b]pyridine core with Br at position 5 and COOH at position 3 (CAS: 849068-61-7).
  • Key Differences : The pyrrolo ring (one NH) vs. pyrazolo (two adjacent N) alters electronic properties and hydrogen-bonding capacity.
  • Applications : Used in fluorescent probes (e.g., Vemurafenib analogs for BRAF inhibition studies) .
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Phenylethynyl substituent at position 3.
  • Synthesis: Sonogashira coupling of 5-bromo-3-iodo derivative with phenylacetylene (51% yield).

Halogenated Pyrazolecarboxylic Acids

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid
  • Structure : Pyrazole ring with Br at position 3, Cl-substituted pyridine at N1, and COOH at position 5 (CAS: 11247920).
  • Applications: Potential herbicide intermediate; distinct from fused pyrazolo-pyridines in target specificity .
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid
  • Structure: Non-fused pyrazole with Br (position 3), methyl (position 4), and COOH (position 5).
  • Properties : Simpler structure with lower molecular weight (237.03 g/mol); used in metal coordination studies .

Comparative Analysis Table

Compound Name Core Structure Substituents Key Properties/Activities Synthesis Yield References
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo[3,4-b]pyridine Br (C5), COOH (C3) Cdk inhibition, antiproliferative activity 18%
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Br (C5), Cl (C3) Halogen bonding, agrochemical applications Not reported
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine Br (C5), COOH (C3) Fluorescent probes, BRAF inhibition Not reported
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolo[3,4-b]pyridine Br (C5), COOEt (C3) Synthetic intermediate, ester hydrolysis ~50% (stepwise)
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Pyrazole Br (C3), Cl-pyridine (N1), COOH (C5) Herbicide potential Not reported

Key Research Findings

  • Reactivity: The carboxylic acid group in the target compound enables efficient coupling with diamines (e.g., 1,2-diaminobenzenes) to form benzimidazole derivatives, whereas ester analogs require hydrolysis first .
  • Biological Activity: Benzimidazole-fused derivatives (e.g., L3) show superior Cdk inhibition (IC₅₀ < 1 µM) compared to non-fused pyrazolo-pyridines, highlighting the importance of fused aromatic systems .
  • Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility than halogenated or esterified analogs, impacting bioavailability .

Biological Activity

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS No. 1884502-13-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 5-position and a carboxylic acid group at the 3-position, contributes to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and its role as a building block in drug development.

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.03 g/mol
  • Structure :

    Chemical Structure

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa0.36
HCT1161.8
A375Not specified

The compound's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition

This compound has been identified as a potential inhibitor for several enzymes involved in critical biological pathways:

  • Pantothenate Synthetase : Inhibitory activity against this enzyme has been linked to its potential application in treating tuberculosis, as demonstrated in studies involving Mycobacterium tuberculosis strains.
  • Cyclin-dependent Kinases (CDKs) : The compound shows selective inhibition of CDK2 and CDK9, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Binding : The compound can interact with the active sites of enzymes, inhibiting their catalytic functions. This interaction may trigger downstream signaling pathways that lead to cellular apoptosis in cancer cells.
  • Receptor Modulation : It may also act as an agonist or antagonist at certain receptors, influencing various physiological responses.

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclization of Precursors : Under acidic or basic conditions to form the pyrazolo[4,3-b]pyridine core.
  • Functionalization : The introduction of the carboxylic acid group through reactions with appropriate carboxylating agents.

These synthetic methods provide flexibility for producing derivatives with enhanced biological activity.

Case Studies

Several studies have highlighted the compound's potential:

  • Study on Anticancer Properties : A study evaluated the effects of various pyrazolo derivatives on cancer cell lines and found that modifications at the bromine and carboxylic acid positions significantly influenced their inhibitory potency against CDKs .
  • Inhibition of Tuberculosis : Another investigation focused on the anti-tuberculosis activity of pyrazolo derivatives, revealing that specific substitutions led to enhanced binding affinity and inhibitory effects against Pantothenate Synthetase from Mycobacterium tuberculosis.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid to achieve high yields?

  • Methodological Answer : Synthesis optimization should focus on bromination and carboxylation steps. For bromination, regioselective substitution at the pyrazole ring’s 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) in anhydrous dimethylformamide (DMF). For carboxylation, a palladium-catalyzed carbonylation reaction with CO gas and methanol at 80–100°C may introduce the carboxylic acid group. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of NBS) can improve yields. Intermediate purification via silica gel chromatography is critical to remove unreacted starting materials .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : After synthesis, use a combination of liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities. Column chromatography with a gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) can separate the target compound from by-products. Final recrystallization in ethanol/water (1:3) at 4°C enhances purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can confirm purity (>95%), as demonstrated for structurally related pyrazolopyridines .

Advanced Research Questions

Q. How can researchers confirm the regiochemistry of bromine substitution in this compound using spectroscopic methods?

  • Methodological Answer : 1H NMR : The bromine at position 5 deshields adjacent protons, causing distinct splitting patterns. For example, the proton at position 4 may appear as a doublet (J = 8.4 Hz) due to coupling with the pyridine ring. 13C NMR : The carbon at position 5 shows a downfield shift (~110 ppm) due to bromine’s electronegativity. Heteronuclear Multiple Bond Correlation (HMBC) : Correlations between the bromine-bearing carbon and nearby protons can confirm substitution patterns. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 256.98 (M+H)+ .

Q. What strategies can be employed to enhance the stability of this compound under different storage conditions?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis. Avoid aqueous solutions at neutral/basic pH, as the carboxylic acid group may decarboxylate. For long-term stability, lyophilize the compound and store as a solid. Periodic characterization via FT-IR (to monitor C=O and N-H stretches) and LCMS can detect degradation products .

Q. How does the presence of both bromine and carboxylic acid groups influence the compound’s pharmacological activity, particularly in kinase inhibition?

  • Methodological Answer : The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets, while the carboxylic acid group forms hydrogen bonds with key residues (e.g., backbone amides in the hinge region). To validate this, perform molecular docking studies using PyMOL or AutoDock with kinase crystal structures (e.g., PDB ID 3OG7). Competitive binding assays (e.g., fluorescence polarization) using ATP analogs can quantify inhibition constants (Ki). Structural analogs lacking the carboxylic acid group show reduced activity, as seen in pyrazolo[4,3-c]pyridin-4(5H)-ones .

Q. What are the common analytical challenges in quantifying this compound in complex matrices, and how can they be addressed?

  • Methodological Answer : Matrix interference (e.g., proteins or lipids in biological samples) can suppress ionization in LCMS. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound. For quantification, employ a deuterated internal standard (e.g., this compound-d4) to correct for ion suppression. Calibration curves in the range of 1–1000 ng/mL (R² > 0.99) ensure accuracy. Method validation per ICH guidelines (precision ±15%, recovery >80%) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.